

1-methylcyclohexane-1,4-diol chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methylcyclohexane-1,4-diol

Cat. No.: B1340068

[Get Quote](#)

An In-depth Technical Guide to 1-methylcyclohexane-1,4-diol

This document provides a comprehensive overview of the chemical and physical properties of cis- and trans-**1-methylcyclohexane-1,4-diol**, along with detailed experimental protocols for its synthesis and characterization. This guide is intended to serve as a technical resource for professionals in research and development.

Core Chemical and Physical Properties

1-methylcyclohexane-1,4-diol ($C_7H_{14}O_2$) is a saturated cyclic diol that exists as two distinct stereoisomers: cis and trans. The spatial arrangement of the hydroxyl and methyl groups relative to the cyclohexane ring significantly influences their physical properties.^[1] While extensive experimental data is not widely published, the fundamental properties are summarized below.

Table 1: Summary of Chemical and Physical Properties

Property	cis-1-methylcyclohexane-1,4-diol	trans-1-methylcyclohexane-1,4-diol	Reference
CAS Number	124899-25-8	124899-26-9	[1] [2]
Molecular Formula	C ₇ H ₁₄ O ₂	C ₇ H ₁₄ O ₂	[2]
Molecular Weight	130.18 g/mol	130.18 g/mol	[1]
IUPAC Name	(1s,4s)-1-methylcyclohexane-1,4-diol	(1r,4r)-1-methylcyclohexane-1,4-diol	
Physical State	White Solid	Data Not Available	[3]
Melting Point	Data Not Available	Data Not Available	
Boiling Point	Data Not Available	Data Not Available	
Solubility	Data Not Available	Data Not Available	
Predicted XLogP3-AA	0.4	0.4	[1]

Spectroscopic Data (Predicted)

Experimental spectra for **1-methylcyclohexane-1,4-diol** are not readily available in the literature. The following tables provide predicted ¹H and ¹³C NMR chemical shifts based on established principles and data from analogous structures like cis- and trans-1,4-cyclohexanediol. Actual experimental values may vary.

Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Assignment	Predicted Shift (δ , ppm) - cis Isomer	Predicted Shift (δ , ppm) - trans Isomer	Multiplicity
-CH ₃ (Methyl)	~ 1.20	~ 1.15	Singlet (s)
-CH-OH (Carbinol)	~ 3.80	~ 3.65	Multiplet (m)
-CH ₂ - (Cyclohexane Ring)	1.40 - 1.80	1.30 - 1.90	Multiplet (m)
-OH (Hydroxyl)	Variable, 1.5 - 3.0	Variable, 1.5 - 3.0	Broad (br)

Note: The cis isomer typically exhibits a more downfield carbinol proton shift due to the 1,4-diaxial interaction.

Table 3: Predicted ^{13}C NMR Chemical Shifts (CDCl_3 , 100 MHz)

Assignment	Predicted Shift (δ , ppm) - cis Isomer	Predicted Shift (δ , ppm) - trans Isomer
-CH ₃ (Methyl)	~ 28-30	~ 26-28
-CH-OH (Carbinol)	~ 68-71	~ 66-69
C-OH (Quaternary Carbinol)	~ 70-72	~ 69-71
-CH ₂ - (Cyclohexane Ring)	~ 30-40	~ 32-42

Experimental Protocols

Synthesis of 1-methylcyclohexane-1,4-diol via Reduction

This protocol details the synthesis of a mixture of cis- and trans-**1-methylcyclohexane-1,4-diol** from the corresponding ketone precursor, 4-hydroxy-4-methylcyclohexanone.[\[4\]](#)[\[5\]](#)

Materials:

- 4-hydroxy-4-methylcyclohexanone

- Sodium borohydride (NaBH_4)
- Methanol (MeOH), anhydrous
- Deionized water (H_2O)
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

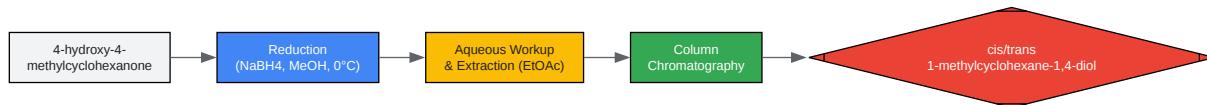
Procedure:

- **Dissolution:** In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4-hydroxy-4-methylcyclohexanone in 100 mL of anhydrous methanol.
- **Cooling:** Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature equilibrates to 0-5 °C.
- **Reduction:** Slowly add 1.5 g of sodium borohydride to the cooled solution in small portions over 20 minutes. Maintain the temperature below 10 °C. Caution: Hydrogen gas is evolved.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Carefully quench the reaction by slowly adding 20 mL of deionized water.
- **Acidification:** Acidify the mixture to pH ~6 by the dropwise addition of 1 M HCl.
- **Solvent Removal:** Remove the methanol from the mixture using a rotary evaporator.

- Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- Washing: Combine the organic layers and wash with brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude mixture of cis and trans diols can be purified and separated by flash column chromatography on silica gel.

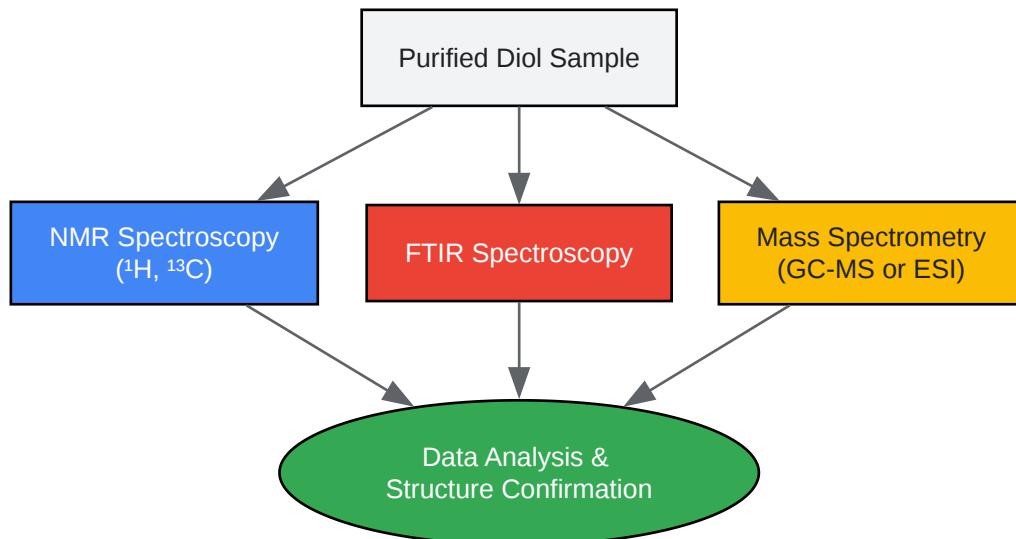
Characterization of 1-methylcyclohexane-1,4-diol

Objective: To confirm the identity and purity of the synthesized product.


Methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Prepare a sample by dissolving ~15-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl_3) or deuterated acetone ($(\text{CD}_3)_2\text{CO}$).
 - Acquire ^1H NMR and ^{13}C NMR spectra.
 - Confirm the structure by comparing the obtained spectra with the predicted chemical shifts (Tables 2 & 3) and analyzing coupling patterns and integrations.
- Infrared (IR) Spectroscopy:
 - Acquire an IR spectrum of the solid product using a KBr pellet or of a thin film on a salt plate.
 - Look for a strong, broad absorption in the $3600\text{-}3200\text{ cm}^{-1}$ region, characteristic of the O-H stretching of the alcohol groups, and C-H stretching absorptions around $2950\text{-}2850\text{ cm}^{-1}$.
- Mass Spectrometry (MS):

- Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).
- Confirm the molecular weight by identifying the molecular ion peak (M^+) or related ions (e.g., $[M+H]^+$, $[M+Na]^+$).


Visualization of Workflows

The following diagrams illustrate the logical workflows for the synthesis and characterization of **1-methylcyclohexane-1,4-diol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **1-methylcyclohexane-1,4-diol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the analytical characterization of **1-methylcyclohexane-1,4-diol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methylcyclohexane-1,4-diol | C7H14O2 | CID 14449682 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. aablocks.com [aablocks.com]
- 3. Cis-1-methylcyclohexane-1,4-diol 97% | CAS: 124899-25-8 | AChemBlock
[achemblock.com]
- 4. 4-HYDROXYCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [1-methylcyclohexane-1,4-diol chemical and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1340068#1-methylcyclohexane-1-4-diol-chemical-and-physical-properties\]](https://www.benchchem.com/product/b1340068#1-methylcyclohexane-1-4-diol-chemical-and-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com